molecular formula C7HBr2ClF4 B6311872 2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride CAS No. 1357627-30-5

2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride

Cat. No. B6311872
CAS RN: 1357627-30-5
M. Wt: 356.34 g/mol
InChI Key: GUNKACQRXGMHKU-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride, commonly referred to as DBCF, is an organofluorine compound that has a variety of uses in the scientific research field. It is a colorless liquid with a pungent odor and a melting point of -13.2 degrees Celsius. DBCF is a halogenated aromatic compound that is primarily used as a reagent in organic synthesis and as a protective agent in biological research.

Scientific Research Applications

DBCF is a versatile reagent that has a wide range of applications in scientific research. It is commonly used in organic synthesis as a protecting group for a variety of functional groups, such as alcohols, amines, and carboxylic acids. It has also been used as a reagent for the synthesis of a variety of organic compounds, such as heterocycles, peptides, and nucleosides. In addition, DBCF has been used in the synthesis of a variety of pharmaceuticals, such as antibiotics and antifungals.

Mechanism of Action

The mechanism of action of DBCF is based on its ability to form strong bonds with a variety of functional groups. When DBCF reacts with an electrophile, the reaction proceeds through a nucleophilic substitution reaction. In this reaction, the DBCF acts as the nucleophile, attacking the electrophilic center of the functional group. This reaction results in the formation of a covalent bond between the DBCF and the functional group, thus forming a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBCF are not well understood. It is known that the compound is not toxic to humans and animals, and it is not known to cause any adverse effects. However, the compound has been shown to be an effective inhibitor of a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, DBCF has been shown to inhibit the activity of several other enzymes, such as proteases and phosphatases.

Advantages and Limitations for Lab Experiments

The primary advantage of using DBCF in laboratory experiments is its versatility. DBCF can be used in a wide variety of reactions, and it is relatively easy to handle. In addition, the compound is relatively stable and can be stored for long periods of time. The primary limitation of using DBCF in laboratory experiments is its toxicity. Although the compound is not toxic to humans and animals, it can be toxic to certain organisms, such as bacteria and fungi. In addition, the compound is volatile and can be flammable in certain conditions.

Future Directions

There are a variety of potential future directions for the use of DBCF in scientific research. One potential direction is the development of new synthetic methods that make use of the compound. In addition, the compound could be used in the development of new pharmaceuticals and other compounds with therapeutic applications. Additionally, the compound could be used to develop new protective agents for a variety of functional groups. Finally, further research into the biochemical and physiological effects of DBCF could lead to a better understanding of its potential applications in the medical field.

Synthesis Methods

The synthesis of DBCF involves the reaction of 2,3-dibromo-5-chlorobenzotrifluoride and 4-fluorobenzoyl chloride in the presence of a base catalyst. This reaction is typically performed in a solvent such as anhydrous acetonitrile or anhydrous pyridine. The reaction proceeds through a nucleophilic substitution reaction, with the 4-fluorobenzoyl chloride acting as the nucleophile and the 2,3-dibromo-5-chlorobenzotrifluoride acting as the electrophile. The reaction is typically performed at room temperature, and the product is isolated via filtration.

properties

IUPAC Name

3,4-dibromo-1-chloro-2-fluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2ClF4/c8-4-2(7(12,13)14)1-3(10)6(11)5(4)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNKACQRXGMHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Br)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2ClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride

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